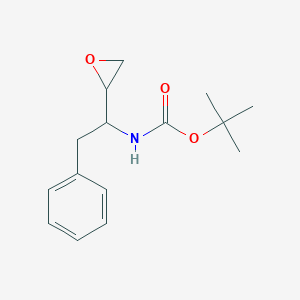

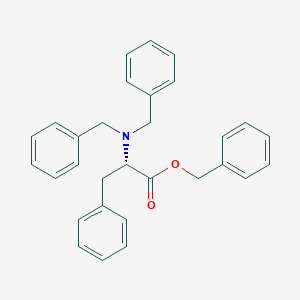

Benzyl N,N-dibenzyl-L-phenylalaninate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to benzyl N,N-dibenzyl-L-phenylalaninate involves complex organic reactions. A study by Liu et al. (2020) explored the whole-cell biotransformation for the synthesis of benzyl alcohol, a related compound, directly from bio-based L-phenylalanine using an artificial enzyme cascade in Escherichia coli, achieving a molar conversion above 99% (Liu et al., 2020). Additionally, visible light-sensitized benzylic sp3 C-H fluorination protocols have been optimized for functionalizing phenylalanine-like residues in peptides, showcasing the versatility in modifying such compounds (Bume et al., 2016).

Molecular Structure Analysis

The molecular structure of benzyl N,N-dibenzyl-L-phenylalaninate and related compounds can be complex. Savage et al. (2006) prepared a series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters, including an L-phenylalanine derivative, fully characterized by NMR spectroscopic techniques and mass spectrometry, providing insights into their molecular structures (Savage et al., 2006).

Chemical Reactions and Properties

Benzyl N,N-dibenzyl-L-phenylalaninate undergoes various chemical reactions. Kinetic studies of enzymatic synthesis of peptides in aqueous/organic biphasic systems using related compounds have been explored, offering insights into reaction mechanisms and properties (Nakanishi & Matsuno, 1986).

Physical Properties Analysis

The physical properties of benzyl N,N-dibenzyl-L-phenylalaninate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental aspects of benzyl N,N-dibenzyl-L-phenylalaninate. Research into the carbonylation of benzyl alcohol and its analogs catalyzed by palladium complexes in aqueous systems provides valuable insights into potential chemical behaviors and applications of similar compounds (Lin & Yamamoto, 1998).

科学研究应用

Proteomics Research

“Benzyl N,N-dibenzyl-L-phenylalaninate” is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, but the specific details are not provided in the source.

Preparation of β-Lactam Pseudopeptides

This compound has been used in the preparation of β-Lactam Pseudopeptides . The specific scientific field here is pharmaceutical chemistry. The study reported the stereoselective preparation of β-lactam–containing pseudopeptides, where different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2-one . The protective group is essential for the outcome of the reaction . Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction can provide the desired products at high yields and stereoselectivity . The results showed that a combination of the classical Mitsunobu reaction and dibenzyl protection gave positive results, whereby dipeptide was transformed into the desired SS diastereoisomer at 76% isolated yield .

This compound is also listed as a product for peptide synthesis , which suggests it could be used in the production of peptides for research purposes. Peptides have a wide range of applications in biological research, including as tools for studying protein function, as drugs, and in the study of protein-protein interactions.

This compound is also listed as a product for peptide synthesis , which suggests it could be used in the production of peptides for research purposes. Peptides have a wide range of applications in biological research, including as tools for studying protein function, as drugs, and in the study of protein-protein interactions.

属性

IUPAC Name |

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGXYJGAZOTAA-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448630 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N,N-dibenzyl-L-phenylalaninate | |

CAS RN |

111138-83-1 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)